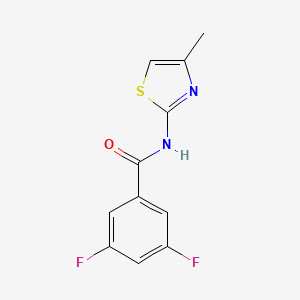
2-Decarboxymethyl-2-carboxy Isoxepac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decarboxymethyl-2-carboxy Isoxepac is a chemical compound with the molecular formula C₁₅H₁₀O₄ and a molecular weight of 254.24. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Decarboxymethyl-2-carboxy Isoxepac involves specific synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organic compounds.
Chemical Reactions Analysis
2-Decarboxymethyl-2-carboxy Isoxepac undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents, which are employed in Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Decarboxymethyl-2-carboxy Isoxepac has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex organic molecules. In biology, it is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Decarboxymethyl-2-carboxy Isoxepac involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
2-Decarboxymethyl-2-carboxy Isoxepac can be compared with other similar compounds, such as carboxymethylcellulose and other isoxepac derivatives. These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Properties
Molecular Formula |
C15H10O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C15H10O4/c16-14-11-4-2-1-3-10(11)8-19-13-6-5-9(15(17)18)7-12(13)14/h1-7H,8H2,(H,17,18) |
InChI Key |
COXWXMDASYKDSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


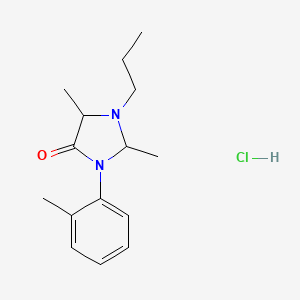
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
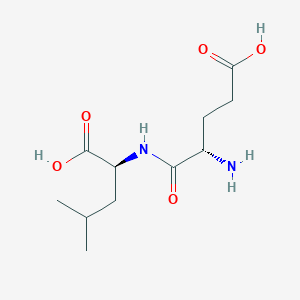
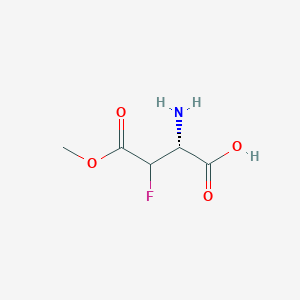

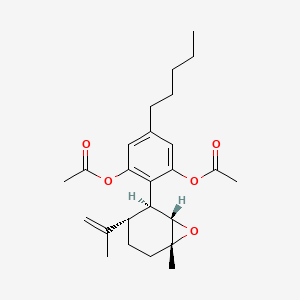

![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
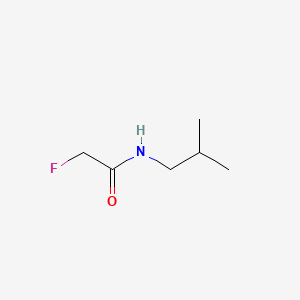
![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)
![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)

![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)
